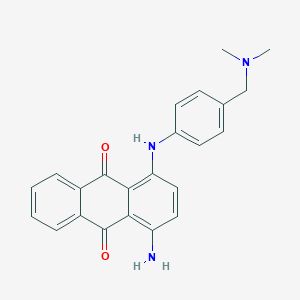
1-Amino-4-((4-((dimethylamino)methyl)phenyl)amino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basic Blue 47 is a synthetic dye belonging to the class of basic dyes. It is known for its vibrant dark-blue color and is primarily used in various industrial applications, including textiles, paper, and leather industries. The compound has a molecular weight of 371.44 and exhibits an absorbance peak at 210 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Basic Blue 47 can be synthesized through a series of chemical reactions involving aromatic amines and other intermediates. The synthesis typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds to form the desired dye.
Industrial Production Methods: In industrial settings, the production of Basic Blue 47 involves large-scale chemical reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity of the dye. The process may also involve purification steps such as filtration and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Basic Blue 47 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Basic Blue 47 can be reduced using reducing agents, resulting in the formation of leuco compounds.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium dithionite or zinc dust in acidic conditions can be used as reducing agents.
Substitution: Halogenation or nitration reactions can be carried out using halogens or nitric acid, respectively.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Leuco forms of the dye.
Substitution Products: Halogenated or nitrated derivatives of the dye.
Applications De Recherche Scientifique
Basic Blue 47 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.
Mécanisme D'action
The mechanism of action of Basic Blue 47 involves its interaction with various molecular targets. The dye binds to specific sites on molecules, leading to changes in their optical properties. This interaction is often utilized in analytical techniques to detect and quantify different substances. The pathways involved in its mechanism of action include:
Binding to Proteins: The dye can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: Basic Blue 47 can intercalate between nucleic acid bases, affecting their stability and function.
Comparaison Avec Des Composés Similaires
Basic Blue 47 can be compared with other similar compounds such as Basic Blue 41 and Methylene Blue. While all these dyes share similar structural features and applications, Basic Blue 47 is unique in its specific absorbance peak and molecular weight. Here are some similar compounds:
Propriétés
Numéro CAS |
12217-43-5 |
|---|---|
Formule moléculaire |
C23H21N3O2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2/c1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27/h3-12,25H,13,24H2,1-2H3 |
Clé InChI |
IVFRHOQHKQWEHJ-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Key on ui other cas no. |
12217-43-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















